

Head-to-head comparison of AZ0108 and AZD2281 (Olaparib)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ0108	
Cat. No.:	B10774882	Get Quote

Head-to-Head Comparison: AZ0108 and AZD2281 (Olaparib)

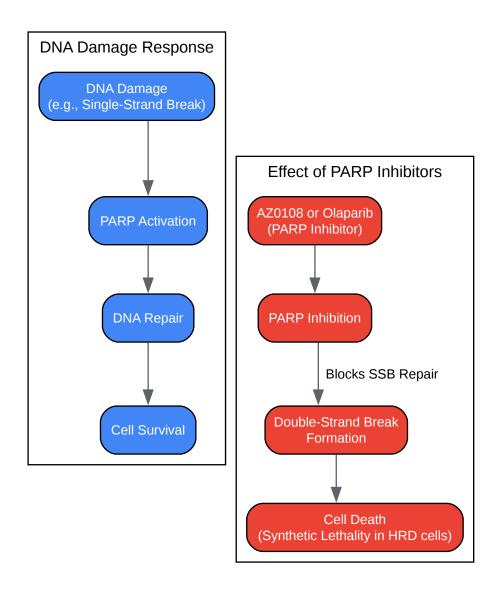
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two poly (ADP-ribose) polymerase (PARP) inhibitors: **AZ0108** and the approved drug AZD2281, widely known as Olaparib (Lynparza®). This objective analysis is designed to inform research and development decisions by presenting available preclinical and clinical data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Executive Summary

Olaparib (AZD2281) is a well-established PARP inhibitor with broad clinical approval for treating various cancers associated with defective DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2][3] Its mechanism of action, centered on inhibiting PARP enzymes and trapping PARP-DNA complexes, leads to synthetic lethality in cancer cells with homologous recombination deficiency (HRD).[4][5][6] In contrast, **AZ0108** is a preclinical-stage PARP inhibitor with a distinct profile. While it also inhibits PARP1 and PARP2, it demonstrates activity against other PARP family members and uniquely induces a multi-polar spindle phenotype by blocking centrosome clustering.[7][8] This guide will delve into the specifics of their mechanisms, comparative preclinical efficacy, and the extensive clinical data available for Olaparib.

Mechanism of Action


Both **AZ0108** and Olaparib function by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs).[5] By blocking PARP, these inhibitors lead to the accumulation of SSBs, which can then generate more lethal double-strand breaks (DSBs) during DNA replication.[5] In cancer cells with pre-existing defects in DSB repair, such as those with BRCA1/2 mutations, this accumulation of DNA damage triggers cell death through a concept known as synthetic lethality.[5][6]

Olaparib (AZD2281): Primarily targets PARP1 and PARP2.[2] Its cytotoxic effects are attributed to both the inhibition of PARP enzymatic activity and the formation of trapped PARP-DNA complexes, which are highly toxic to the cell.[4]

AZ0108: Exhibits a broader inhibitory profile, targeting PARP1, PARP2, PARP3, and PARP6, as well as Tankyrase 1 (TNKS1) and TNKS2 to a lesser extent.[7] A distinguishing feature of **AZ0108** is its ability to prevent centrosome clustering, leading to the formation of multi-polar spindles during mitosis, a potentially valuable anti-cancer mechanism.[7][8]

Below is a diagram illustrating the central role of PARP in DNA repair and the mechanism of PARP inhibitors.

Click to download full resolution via product page

Caption: Role of PARP in DNA repair and mechanism of PARP inhibitors.

Preclinical Data Comparison

The following tables summarize the available preclinical data for **AZ0108** and Olaparib, offering a quantitative comparison of their enzymatic inhibition and cellular activity.

Table 1: Comparative PARP Enzyme Inhibition (IC50 values)

Target	AZ0108 (μM)	Olaparib (AZD2281) (nM)
PARP1	<0.03[7]	5[9]
PARP2	<0.03[7]	1[9]
PARP3	2.8[7]	-
PARP6	0.083[7]	-
TNKS1	3.2[7]	-
TNKS2	>3[7]	-
Note: Data for Olaparible		

Note: Data for Olaparib's inhibition of other PARP family members is not readily available in the provided search results. A dash (-) indicates no data was found.

Table 2: Comparative Cellular and In Vivo Activity

Parameter	AZ0108	Olaparib (AZD2281)
Cellular Activity	Prevents centrosome clustering (EC50 = 0.053 μM) [7]	Induces growth inhibition in pediatric solid tumor cell lines (median IC50 = 3.6 µM)[10]
Cytotoxicity	GI50 = 0.017 μM in OCI-LY-19 cells[7]	Demonstrates enhanced activity in triple-negative breast cancer cell lines with homologous recombination deficiency[11]
In Vivo Efficacy	Exhibits good pharmacokinetic properties in rat/mouse models[7]	Causes marked tumor growth inhibition in xenograft models of homologous recombination deficient cell lines[11]
Pharmacodynamics	-	In NGP xenografts, inhibited PAR activity by 88% as a single agent and 100% with chemotherapy[10]
A dash (-) indicates no data was found.		

Clinical Data Overview: Olaparib (AZD2281)

Olaparib has undergone extensive clinical development, leading to its approval for a range of indications.

Key Approved Indications:

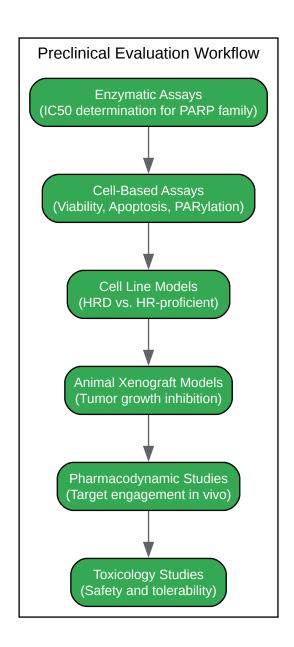
- Maintenance treatment of BRCA-mutated advanced ovarian cancer.[1]
- Adjuvant treatment of germline BRCA-mutated, HER2-negative, high-risk early breast cancer.[1]
- Treatment of deleterious or suspected deleterious germline or somatic HRR gene-mutated metastatic castration-resistant prostate cancer.[4]

Maintenance treatment of germline BRCA-mutated metastatic pancreatic adenocarcinoma.
 [1]

Summary of Key Clinical Trial Results:

Trial	Cancer Type	Key Finding
SOLO1/GOG 3004	Newly Diagnosed Advanced Ovarian Cancer (BRCA mutation)	At 7 years, 67.0% of patients receiving Olaparib were alive versus 46.5% for placebo.[12]
OlympiA	High-Risk, Early-Stage Breast Cancer (BRCA1/2 mutations)	Adjuvant Olaparib reduced the risk of cancer recurrence by 35% and the risk of death by 28% after a median of 6 years. [13][14]
Study 19	Platinum-Sensitive Relapsed Ovarian Cancer	Olaparib maintenance improved progression-free survival (PFS) to 8.4 months vs. 4.8 months for placebo.[6]
Phase Ib Trial	Relapsed Ovarian Cancer	Combination of Olaparib tablets with chemotherapy showed a 66% response rate in heavily pretreated patients.

Developmental Status of AZ0108


Based on available information, **AZ0108** is in the preclinical stage of development. Studies have demonstrated its oral bioavailability and potent inhibition of centrosome clustering, making it a candidate for in vivo efficacy and tolerability studies.[8] There is no publicly available information regarding its entry into clinical trials.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a general workflow for the preclinical evaluation of PARP inhibitors like

AZ0108 and Olaparib.

Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of PARP inhibitors.

Detailed Methodologies:

 PARP Enzyme Inhibition Assays: Typically involve recombinant human PARP enzymes and a substrate such as biotinylated NAD+. The incorporation of biotinylated ADP-ribose onto

histone proteins is quantified, often using a colorimetric or chemiluminescent readout. The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is then determined.

- Cell Viability Assays: Cancer cell lines, both with and without known HRD, are treated with
 increasing concentrations of the PARP inhibitor. Cell viability is assessed after a set period
 (e.g., 72 hours) using assays such as MTT or CellTiter-Glo, which measure metabolic activity
 or ATP content, respectively.
- PARylation Assays (In-cell Western): To confirm target engagement in cells, levels of poly(ADP-ribose) (PAR) can be measured. Cells are treated with the inhibitor, followed by a DNA damaging agent (e.g., hydrogen peroxide) to stimulate PARP activity. PAR levels are then quantified using an antibody-based detection method.
- Centrosome Clustering Analysis (for AZ0108): Cells known to have supernumerary centrosomes (e.g., HeLa) are treated with the compound. Following fixation and staining for centrosomal (e.g., γ-tubulin) and spindle (e.g., α-tubulin) markers, the percentage of mitotic cells with a multi-polar spindle phenotype is quantified using high-content imaging.
- Xenograft Studies: Human cancer cell lines are implanted into immunocompromised mice.
 Once tumors are established, mice are treated with the PARP inhibitor, vehicle control, or standard-of-care chemotherapy. Tumor volume is measured regularly to assess anti-tumor efficacy.

Conclusion

Olaparib (AZD2281) is a clinically validated and successful PARP inhibitor, demonstrating significant efficacy in cancers with underlying DNA repair deficiencies. Its development has paved the way for targeted therapies exploiting synthetic lethality. **AZ0108** represents a novel, preclinical PARP inhibitor with a potentially differentiated mechanism of action due to its broader PARP family inhibition and its unique ability to induce mitotic catastrophe through the inhibition of centrosome clustering. While direct comparative efficacy data is lacking, the distinct preclinical profile of **AZ0108** suggests it may have applications in different tumor types or in combination therapies. Further investigation into the in vivo efficacy and safety of **AZ0108** is warranted to determine its potential as a future cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Olaparib Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olaparib NCI [cancer.gov]
- 4. Mechanism of Action for Advanced Ovarian Cancer LYNPARZA® (olaparib) [lynparzahcp.com]
- 5. Olaparib PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of clinical development of PARP inhibitors in perspective PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer The ASCO Post [ascopost.com]
- 14. icr.ac.uk [icr.ac.uk]
- To cite this document: BenchChem. [Head-to-head comparison of AZ0108 and AZD2281 (Olaparib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10774882#head-to-head-comparison-of-az0108-and-azd2281-olaparib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com